2,2'-Methylenebis(4-aminophenol): Comprehensive Physicochemical Profiling and Application Methodologies
2,2'-Methylenebis(4-aminophenol): Comprehensive Physicochemical Profiling and Application Methodologies
Executive Summary & Chemical Architecture
2,2'-Methylenebis(4-aminophenol) , also known by its IUPAC name 4-amino-2-[(5-amino-2-hydroxyphenyl)methyl]phenol, is a highly specialized bisphenol derivative predominantly utilized as a primary intermediate in oxidative dye formulations and polymer synthesis[1][2]. Structurally, the molecule consists of two 4-aminophenol moieties linked by a central methylene bridge. This specific architecture provides a unique balance of conformational flexibility, hydrogen-bonding capacity, and multiple reactive sites for oxidative coupling[2].
In industrial and research applications, the compound is rarely handled as a free base due to its susceptibility to premature aerial oxidation. Instead, it is synthesized and formulated as a dihydrochloride salt (CAS: 27311-52-0)[3][4]. The protonation of the primary amines stabilizes the molecule, significantly extending its shelf-life and ensuring predictable stoichiometry during formulation[3][5].
Caption: Logical relationship between the functional groups of 2,2'-Methylenebis(4-aminophenol) and its properties.
Physicochemical Profiling
The physical properties of 2,2'-Methylenebis(4-aminophenol) dictate its behavior in aqueous formulations and its penetration kinetics in biological matrices (such as the human hair shaft). The free base exhibits moderate lipophilicity, while the dihydrochloride salt is highly polar, shifting its partition coefficient drastically[2][3][5].
Table 1: Chemical Identifiers
| Parameter | Free Base | Dihydrochloride Salt |
| CAS Number | 63969-46-0[4] | 27311-52-0[3] |
| Molecular Formula | C₁₃H₁₄N₂O₂[2] | C₁₃H₁₆Cl₂N₂O₂[3] |
| Molecular Weight | 230.26 g/mol [2] | 303.18 g/mol [3] |
| Physical Form | Light grey powder[6] | Light grey to off-white powder |
Table 2: Quantitative Physicochemical Data
| Property | Value | Mechanistic Implication |
| Topological Polar Surface Area (TPSA) | 92.5 Ų[2][5] | High polarity ensures excellent solubility in polar protic solvents (water, ethanol)[6]. |
| LogP (Free Base) | 1.6[2] | Moderate lipophilicity allows diffusion through lipid-rich cuticles before oxidation. |
| LogP (Dihydrochloride) | 0.393[3] | High hydrophilicity; requires alkaline formulation to liberate the free base for penetration. |
| Hydrogen Bond Donors / Acceptors | 4 / 4[5] | Facilitates strong intermolecular interactions with keratin proteins in the hair cortex. |
| Rotatable Bonds | 2[5] | The methylene bridge allows the aromatic rings to pivot, minimizing steric hindrance during polymerization. |
Mechanistic Pathway: Oxidative Coupling
In cosmetic chemistry, 2,2'-Methylenebis(4-aminophenol) functions as a primary intermediate (precursor) in permanent, oxidative hair dyes[1]. Unlike temporary direct dyes that merely coat the hair surface, this compound undergoes a complex, in-situ chemical reaction within the hair cortex[1].
The Causality of the Reaction:
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Alkalinization: The formulation is applied at an alkaline pH (typically using ammonia), which swells the hair cuticle and deprotonates the dihydrochloride salt into the reactive free base.
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Oxidation: Hydrogen peroxide (H₂O₂) oxidizes the primary amines into highly reactive quinonediimine intermediates.
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Coupling: These electrophilic intermediates undergo nucleophilic attack by "couplers" (e.g., resorcinol or m-aminophenol) present in the formulation.
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Polymerization: Subsequent oxidation and cross-linking yield large, conjugated indo-dye polymers. Because of their massive molecular size, these polymers become permanently trapped inside the hair cortex, rendering the color wash-resistant[1].
Caption: The oxidative coupling cascade of 2,2'-Methylenebis(4-aminophenol) in permanent dye formulations.
Analytical Methodology: RP-HPLC Protocol
To ensure the trustworthiness of analytical data during stability testing or impurity profiling, the chromatographic protocol must be a self-validating system. 2,2'-Methylenebis(4-aminophenol) dihydrochloride can be effectively analyzed using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)[3].
Causality of Experimental Design: The choice of acidic modifier is critical. The primary amines have a pKa of ~4.5, while the phenols have a pKa of ~9.5. By maintaining the mobile phase pH around 2.5–3.0, the amines are fully protonated (cationic) and the phenols remain fully protonated (neutral). This suppresses dual-mode retention mechanisms that cause severe peak tailing on silica-based C18 columns[3].
Step-by-Step RP-HPLC Workflow
-
Stationary Phase Selection: Utilize a C18 column (e.g., 5 µm particle size, 4.6 x 150 mm). For fast UPLC applications, scale down to a 3 µm or sub-2 µm particle column[3].
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): HPLC-grade water modified with 0.1% Phosphoric acid (H₃PO₄).
-
Mobile Phase B (Organic): 100% Acetonitrile (MeCN)[3].
-
Critical Adjustment for LC-MS: If coupling the system to a Mass Spectrometer, phosphoric acid must be replaced with 0.1% formic acid to prevent ion suppression and source fouling[3].
-
-
Sample Preparation: Dissolve the dihydrochloride standard in Mobile Phase A to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
-
Chromatographic Conditions:
-
Elution: Isocratic or shallow gradient (e.g., 5% to 40% B over 15 minutes), depending on the polarity of expected impurities.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV absorbance at 280 nm (optimal for the bisphenol aromatic rings).
-
-
System Suitability (Self-Validation): Before analyzing unknown samples, inject the standard in triplicate. The method is validated if the tailing factor (Tf) is ≤ 1.5 and the relative standard deviation (RSD) of the retention time is ≤ 2.0%.
Toxicological Profile & Regulatory Thresholds
Because 2,2'-Methylenebis(4-aminophenol) is a reactive aromatic amine, its safety profile has been rigorously evaluated by regulatory bodies, notably the European Scientific Committee on Consumer Safety (SCCS)[4][6].
Early toxicological assessments noted a low margin of safety (MoS) when the compound was used at a maximum on-head concentration of 2.0%[4]. At high oral doses (2000 mg/kg) in murine models, severe acute toxicity was observed[6]. Consequently, to ensure consumer safety and maintain an acceptable MoS, modern regulatory submissions and formulation guidelines mandate that the maximum on-head concentration be restricted to 1.0% in both oxidative and non-oxidative formulations[4].
Formulators must strictly adhere to these thresholds, utilizing the dihydrochloride salt to ensure precise dosing and minimizing the presence of unreacted free amines in the final product matrix[4][7].
References
- SIELC Technologies. "2,2'-Methylenebis(4-aminophenol) dihydrochloride". sielc.com.
- INCI Beauty. "2,2'-METHYLENEBIS 4-AMINOPHENOL HCL - Ingredient". incibeauty.com.
- COSMILE Europe. "2,2'-METHYLENEBIS 4-AMINOPHENOL – Ingredient". cosmileeurope.eu.
- European Commission (SCCS). "OPINION ON 2,2'-Methylenebis-4-aminophenol HCl (2013)". europa.eu.
- PubChem. "2,2'-Methylenebis(4-aminophenol) | C13H14N2O2 | CID 10176981". National Institutes of Health.
- European Commission (SCCP). "OPINION ON 2,2'-Methylenebis-4-aminophenol HCl (2008)". europa.eu.
- ChemScene. "27311-52-0 | 2,2'-Methylenebis(4-aminophenol) dihydrochloride". chemscene.com.
Sources
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. 2,2'-Methylenebis(4-aminophenol) | C13H14N2O2 | CID 10176981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,2’-Methylenebis(4-aminophenol) dihydrochloride | SIELC Technologies [sielc.com]
- 4. health.ec.europa.eu [health.ec.europa.eu]
- 5. chemscene.com [chemscene.com]
- 6. ec.europa.eu [ec.europa.eu]
- 7. incibeauty.com [incibeauty.com]
